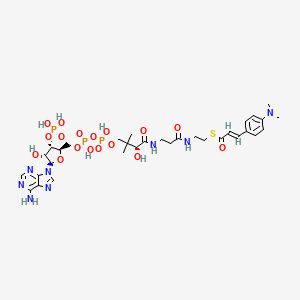
4-(N,N-Dimethylamino)cinnamoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(N,N-Dimethylamino)Cinnamoyl-Coa involves the conjugation of 4-(N,N-Dimethylamino)cinnamic acid with coenzyme A. This reaction typically requires the activation of the carboxyl group of the cinnamic acid derivative, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate .
Chemical Reactions Analysis
4-(N,N-Dimethylamino)Cinnamoyl-Coa undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the specific conditions and reagents used.
Substitution: The dimethylamino group can undergo substitution reactions, leading to the formation of different derivatives.
Scientific Research Applications
4-(N,N-Dimethylamino)Cinnamoyl-Coa has several scientific research applications:
Biochemistry: It is used to study the β-oxidation pathway of fatty acid metabolism, particularly the role of enoyl-CoA hydratase.
Drug Development: The compound’s interactions with enzymes and other proteins make it a valuable tool in drug discovery and development.
Molecular Biology: It is used in studies involving enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The primary mechanism of action of 4-(N,N-Dimethylamino)Cinnamoyl-Coa involves its interaction with enoyl-CoA hydratase. The enzyme catalyzes the syn-addition of a water molecule across the double bond of the compound, a critical step in the β-oxidation pathway of fatty acid metabolism . The active site of the enzyme contains key residues, such as Glu164 and Glu144, which are involved in the catalytic process .
Comparison with Similar Compounds
4-(N,N-Dimethylamino)Cinnamoyl-Coa is unique due to its specific structure and the presence of the dimethylamino group. Similar compounds include:
Cinnamoyl-CoA: Lacks the dimethylamino group and has different biochemical properties.
Acetoacetyl-CoA: Another substrate for enoyl-CoA hydratase, but with different structural features and reactivity.
These comparisons highlight the distinct characteristics of this compound, making it a valuable compound for various scientific studies.
Properties
Molecular Formula |
C32H47N8O17P3S |
|---|---|
Molecular Weight |
940.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-[4-(dimethylamino)phenyl]prop-2-enethioate |
InChI |
InChI=1S/C32H47N8O17P3S/c1-32(2,27(44)30(45)35-12-11-22(41)34-13-14-61-23(42)10-7-19-5-8-20(9-6-19)39(3)4)16-54-60(51,52)57-59(49,50)53-15-21-26(56-58(46,47)48)25(43)31(55-21)40-18-38-24-28(33)36-17-37-29(24)40/h5-10,17-18,21,25-27,31,43-44H,11-16H2,1-4H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)/b10-7+/t21-,25-,26-,27+,31-/m1/s1 |
InChI Key |
WWUPGKDRUIPTRA-XITLLWRLSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=C(C=C4)N(C)C)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=C(C=C4)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


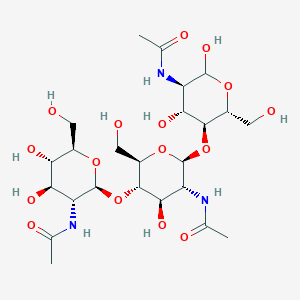
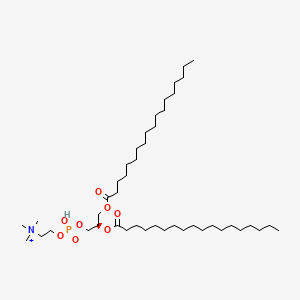
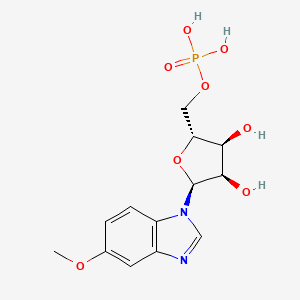
![2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide]](/img/structure/B10776679.png)
![(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid](/img/structure/B10776683.png)
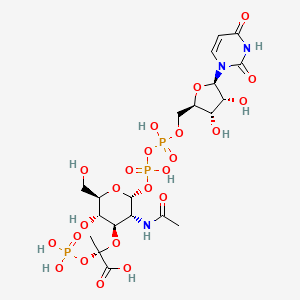
![(2R)-2-amino-3-[[(3R,5R)-5-[(R)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid](/img/structure/B10776707.png)
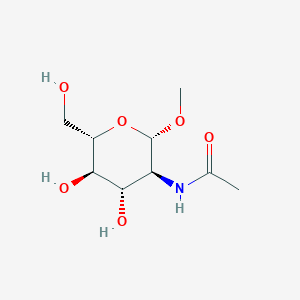
![[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B10776721.png)
![(2R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(4-iodobenzyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776726.png)
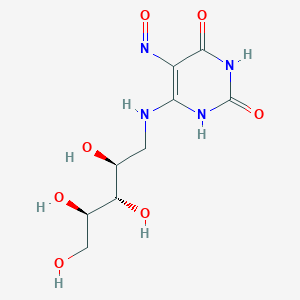
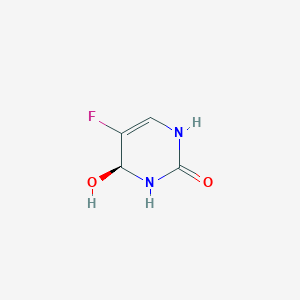
![(2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776742.png)

